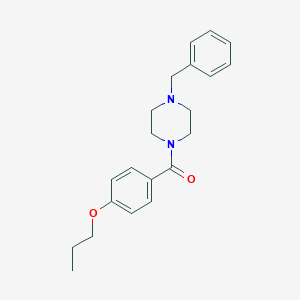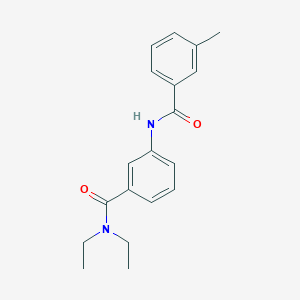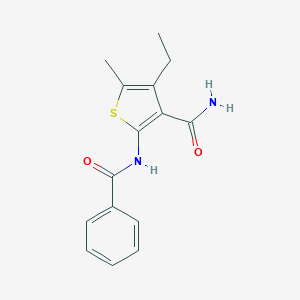
4-methyl-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is also known as MPB or MPB-PEA and has been studied extensively for its mechanism of action and biochemical effects. In
Wirkmechanismus
The mechanism of action of MPB involves its ability to selectively inhibit MAO-B. This enzyme is responsible for the breakdown of dopamine and other neurotransmitters, which can lead to a decrease in their levels in the brain. By inhibiting MAO-B, MPB can increase the levels of dopamine and other neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
MPB has been shown to increase the levels of dopamine in the brain, which can have potential implications for the treatment of Parkinson's disease and other neurological disorders. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPB in lab experiments is its ability to selectively inhibit MAO-B, which can lead to potential therapeutic effects. However, one limitation of using MPB is its potential toxicity, which can be a concern in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving MPB. One potential area of research is the development of new and improved MAO-B inhibitors that can be used in the treatment of neurological disorders. Another area of research is the study of MPB's antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the potential toxicity of MPB and its implications for experimental settings.
Synthesemethoden
The synthesis of MPB involves the reaction of 4-methylbenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain MPB in its pure form.
Wissenschaftliche Forschungsanwendungen
MPB has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters. MPB has also been shown to increase the levels of dopamine in the brain, which has potential implications for the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
Produktname |
4-methyl-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-methyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-11-4-6-13(7-5-11)14(17)16-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
VDNOJWSBXQNXBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)



![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)